N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide
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Overview
Description
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux temperature . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the butyl and prop-2-enamide groups.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often used to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino benzoxazole
- N-cyano-N-phenyl-p-toluene sulfonamide
- Benzoxazole derivatives with different substituents
Uniqueness
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butyl and prop-2-enamide groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-8-7-10(9-12(11)18-14)15-13(17)4-2/h4,7-9H,2-3,5-6H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKMQDDVSHGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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